Defined Chiral Purity vs. Racemic Mixtures for (R)-Praziquantel Synthesis
D-Praziquanamine is a specific, single enantiomer with one defined atom stereocenter, whereas racemic praziquanamine is a 50:50 mixture of the (R) and (S) forms . The use of D-Praziquanamine as an intermediate is required for the efficient synthesis of the active (R)-Praziquantel enantiomer [1].
| Evidence Dimension | Stereochemical purity |
|---|---|
| Target Compound Data | Single enantiomer (D- or (R)-enantiomer) with one defined atom stereocenter |
| Comparator Or Baseline | Racemic praziquanamine: a 1:1 mixture of (R) and (S) enantiomers |
| Quantified Difference | 100% specific enantiomer vs. 50:50 mixture |
| Conditions | Molecular structure; commercial product specifications |
Why This Matters
This matters for procurement because using D-Praziquanamine directly provides the correct stereochemical building block for (R)-Praziquantel synthesis, avoiding the need for a costly and low-yield resolution of racemic praziquanamine, as described in the patent literature [1].
- [1] US Patent 9,932,337. (2018). Method for the production of Praziquantel and precursors thereof. View Source
